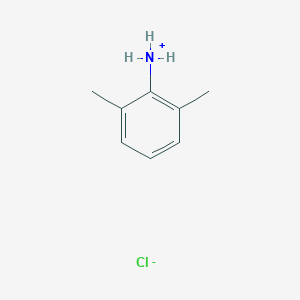

2,6-Dimethylaniline hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWMFJDRMZWZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-62-7 (Parent) | |

| Record name | 2,6-Xylidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80175705 | |

| Record name | 2,6-Xylidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21436-98-6 | |

| Record name | Benzenamine, 2,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Xylidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695APM3L5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,6-Dimethylaniline Hydrochloride

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 21436-98-6), also known as 2,6-xylidine hydrochloride, is a crystalline salt of the primary aromatic amine 2,6-dimethylaniline. While seemingly a simple molecule, it represents a cornerstone building block in modern synthetic chemistry. Its true significance lies not in its direct application, but in its role as a critical precursor for a vast array of complex molecules with significant commercial and therapeutic value.[1]

In the pharmaceutical industry, it is an indispensable starting material for the synthesis of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine.[1][2] The synthetic pathways to these vital medicines rely on the specific reactivity of the 2,6-dimethylaniline core.[1] Beyond pharmaceuticals, this compound is a key intermediate in the manufacturing of high-efficiency fungicides and selective herbicides in the agrochemical sector, such as metalaxyl and metazachlor.[1][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. It is designed to equip researchers and development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile chemical intermediate.

Physicochemical Properties

The hydrochloride salt form enhances the stability and water solubility of the parent amine, 2,6-dimethylaniline, which is a liquid at room temperature.[1][4] The key physicochemical properties are summarized below for both the free base and its hydrochloride salt.

| Property | This compound | 2,6-Dimethylaniline (Free Base) | Reference(s) |

| CAS Number | 21436-98-6 | 87-62-7 | [5] |

| Molecular Formula | C₈H₁₂ClN | C₈H₁₁N | [5] |

| Molecular Weight | 157.64 g/mol | 121.18 g/mol | [5] |

| Appearance | White to pale brown powder or crystals | Pale yellow liquid | [4][6] |

| Melting Point | 275 °C | 10-12 °C | [7][8][9] |

| Boiling Point | Not applicable | 216 °C | [9] |

| Solubility | Slightly soluble in water (7.5 g/L at 20 °C); Slightly soluble in DMSO and Methanol (with sonication) | Slightly soluble in water; Soluble in alcohol | [1][3][4] |

| Density | Not available | 0.984 g/mL at 25 °C | [1][9] |

| Stability | Hygroscopic | Stable under recommended storage conditions | [6][10] |

Synthesis and Purification: From Precursor to Salt

The industrial production of this compound is a multi-step process that begins with more common starting materials. The final step involves the straightforward conversion of the purified free amine to its hydrochloride salt.

Core Synthetic Pathways

Two primary routes dominate the synthesis of the 2,6-dimethylaniline backbone:

-

Nitration and Reduction of m-Xylene: This traditional method involves the nitration of m-xylene, followed by the catalytic reduction of the resulting nitroaromatic compound. A significant challenge in this pathway is the separation of the desired 2,6-isomer from other xylidine isomers (e.g., 2,4- and 2,5-) that are formed concurrently.[1][4]

-

Amination of 2,6-Dimethylphenol: A more direct and increasingly preferred method involves the catalytic amination of 2,6-dimethylphenol. This process reacts the phenol with ammonia at high temperatures (200-400°C) and pressures in the presence of a hydrogen transfer catalyst, such as palladium on charcoal.[1][11] This route offers better selectivity and avoids the isomeric separation challenges of the xylene nitration pathway.[11]

Caption: Catalytic amination of 2,6-dimethylphenol to form the free base, followed by salt formation.

Protocol: Conversion of 2,6-Dimethylaniline to its Hydrochloride Salt

This protocol outlines the final, critical step of converting the purified free amine into its stable, solid hydrochloride salt. The choice of solvent is crucial; a solvent in which the free base is soluble but the hydrochloride salt is not is ideal for achieving high recovery through precipitation.

Materials:

-

Purified 2,6-dimethylaniline

-

Diethyl ether (or other suitable non-polar organic solvent)

-

Concentrated hydrochloric acid (or HCl gas, or HCl solution in a compatible solvent like ethyl acetate)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Büchner funnel and flask for vacuum filtration

-

Drying oven

Procedure:

-

Dissolution: Dissolve the purified 2,6-diethylaniline in a minimal amount of diethyl ether in the round-bottom flask. Stir the solution at room temperature.

-

Acidification: Slowly add a stoichiometric amount of hydrochloric acid dropwise to the stirring solution.[12] The addition can be performed using concentrated aqueous HCl, though using HCl dissolved in an organic solvent like ethyl acetate is often preferred to avoid introducing water.

-

Precipitation: As the acid is added, the this compound salt, being insoluble in diethyl ether, will precipitate out of the solution as a white solid.[13]

-

Isolation: Continue stirring for 30 minutes after the acid addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the purified white crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Reactivity and Mechanistic Considerations

The chemical behavior of 2,6-dimethylaniline is dictated by two primary structural features: the nucleophilic amino (-NH₂) group and the steric hindrance imposed by the two ortho-methyl groups.

Acylation of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily reacting with electrophiles. The most significant reaction in its application profile is N-acylation. For example, in the first step of lidocaine synthesis, 2,6-dimethylaniline is acylated with α-chloroacetyl chloride.[1]

The reaction is typically carried out in a solvent like glacial acetic acid. The high electrophilicity of the acyl chloride's carbonyl carbon ensures that the reaction occurs selectively at the amine nitrogen.[1]

Caption: N-acylation of 2,6-dimethylaniline, a key step in lidocaine synthesis.

Influence of Ortho-Methyl Groups

The two methyl groups flanking the amine functionality create significant steric hindrance. This has a profound effect on its reactivity:

-

Reduced Basicity: The methyl groups slightly hinder the solvation of the corresponding ammonium ion, making 2,6-dimethylaniline a weaker base compared to aniline.

-

Regioselectivity in Electrophilic Substitution: In electrophilic aromatic substitution reactions like bromination, the strong activating and ortho-, para-directing influence of the amino group is modulated by the methyl groups.[14] Bromination tends to occur selectively at the para-position (position 4), as the ortho-positions are sterically blocked.[14]

Analytical Characterization

Unambiguous identification of this compound and its distinction from other isomers is crucial for quality control in pharmaceutical and chemical manufacturing. Spectroscopic and chromatographic methods are the primary tools for this purpose.[1][15]

| Technique | Key Features and Expected Data |

| ¹H NMR | The proton NMR spectrum is highly characteristic. Key signals include: a singlet for the six methyl protons (~2.16 ppm), a broad singlet for the amine protons (~3.75 ppm, can exchange with D₂O), and a multiplet for the aromatic protons, typically a doublet (~6.89 ppm) and a triplet (~6.62 ppm).[15] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons, and the carbon bearing the amino group. |

| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[15] |

| Mass Spectrometry (MS) | Under Electron Ionization (EI), the free base will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (121.18 g/mol ).[15] |

| HPLC / GC | High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and separating 2,6-dimethylaniline from its isomers and other impurities.[1] |

Deuterium-labeled this compound is also utilized as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies using techniques like GC-MS or LC-MS.[16]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the hazardous nature of this compound and the necessity for strict adherence to safety protocols. The parent compound, 2,6-dimethylaniline, is classified as toxic and a suspected carcinogen.[5][17][18]

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][17] Avoid the formation of dust and aerosols.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety goggles or a face shield.[18]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[17]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be protected from moisture.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][17]

Conclusion

This compound is more than a simple chemical; it is an enabling intermediate that underpins the synthesis of critical products in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is essential for any scientist or researcher working in these fields. Its unique structure, characterized by the interplay between the nucleophilic amine and the sterically hindering ortho-methyl groups, provides a versatile platform for constructing complex molecular architectures. By adhering to rigorous analytical and safety protocols, the full potential of this foundational building block can be realized in the development of new and improved chemical entities.

References

- Stenutz. (n.d.). This compound.

- PubChem. (n.d.). 2,6-Dimethylaniline.

- Henan Alfa Chemical Co., Ltd. (n.d.). CAS 21436-98-6 | this compound.

- ChemBK. (n.d.). 2,6-Dimethylaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis.

- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE).

- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.

- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 21436-98-6 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. 2,6-二甲基苯胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

2,6-Dimethylaniline hydrochloride CAS number 21436-98-6

An In-depth Technical Guide to 2,6-Dimethylaniline Hydrochloride (CAS No. 21436-98-6)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 21436-98-6), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The narrative synthesizes fundamental chemical principles with practical, field-proven applications, focusing on the causality behind synthetic choices and analytical methodologies.

Compound Overview and Significance

This compound is the salt form of 2,6-dimethylaniline (also known as 2,6-xylidine), a primary arylamine.[1] Its primary significance lies in its role as a key starting material and building block in organic synthesis.[2] Most notably, it is an indispensable precursor in the manufacturing of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine, making it a compound of immense interest to the pharmaceutical industry.[2][3] The hydrochloride form enhances water solubility and stability, facilitating its use in various reaction conditions.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-defined, enabling its reliable identification and use.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 21436-98-6 | [2] |

| Molecular Formula | C₈H₁₁N·HCl (or C₈H₁₂ClN) | [4] |

| Molecular Weight | 157.64 g/mol | [2] |

| Appearance | White to pale brown or off-white powder or crystals | [4] |

| Melting Point | ~275 °C (decomposes) | |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [4] |

| InChI Key | QNWMFJDRMZWZNN-UHFFFAOYSA-N | [2][5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint for the compound, crucial for quality control and reaction monitoring.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is distinct from its free base. The protonated amine group (-NH₃⁺) exhibits a characteristic broad absorption band in the 2800-3200 cm⁻¹ region due to N-H stretching vibrations.[2] This contrasts with the sharper N-H stretches seen in the free base around 3300-3500 cm⁻¹. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹.[2][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear structural map. Key signals include a singlet for the six protons of the two equivalent methyl groups, distinct signals for the aromatic protons on the benzene ring, and a broad signal for the ammonium protons.[2][5]

-

¹³C NMR: The carbon spectrum reveals the unique carbon environments within the molecule, confirming the presence of the two methyl carbons, the four distinct aromatic carbons, and the amine-substituted carbon.[1][2]

-

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached from several angles, from direct salt formation to more complex industrial preparations of its precursor. The choice of pathway is dictated by scale, available starting materials, and desired purity.

Direct Salt Formation (Laboratory Scale)

The most straightforward preparation involves the acid-base reaction between 2,6-dimethylaniline (the free base) and hydrochloric acid. This method is ideal for laboratory use where the free base is commercially available.

Diagram: Direct Synthesis of 2,6-Dimethylaniline HCl

Caption: Workflow for direct hydrochloride salt formation.

Industrial Precursor Synthesis: Amination of 2,6-Dimethylphenol

On an industrial scale, producing the 2,6-dimethylaniline precursor is often more economical. One established method is the amination of 2,6-dimethylphenol.

This process involves reacting the phenol with ammonia at high temperatures (200–400°C) in the presence of a hydrogen transfer catalyst, such as palladium on carbon (Pd/C).[7] The causality here is clear: the catalyst facilitates the substitution of the hydroxyl group with an amino group, a reaction that would otherwise require prohibitively high energy. Water is often present, and the reaction can be run under hydrogen pressure to maintain catalyst activity and drive the conversion, resulting in high yields of the desired aniline.[7]

Advanced Laboratory Synthesis: From 2,6-Dimethylacetanilide

For specific research applications, alternative syntheses from different precursors may be employed. One documented route starts from 2,6-dimethylacetanilide.[8][9]

Experimental Protocol: Synthesis from 2,6-Dimethylacetanilide[8]

-

Reagent Preparation: A solution of 2,6-dimethylacetanilide in dichloromethane is cooled to 0°C.

-

Activation: Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise. This step activates the amide for subsequent nucleophilic attack. The mixture is stirred for 30 minutes.

-

Grignard & Transmetalation: In a separate flask, an organocerium reagent is freshly prepared from a Grignard reagent (e.g., ethylmagnesium bromide) and a cerium salt. The use of cerium is critical; it generates a less basic, more selective organometallic nucleophile compared to the Grignard reagent alone, minimizing side reactions.

-

Coupling Reaction: The activated amide solution is transferred to the organocerium reagent at -78°C and stirred for 2 hours.

-

Work-up and Quenching: The reaction is quenched with aqueous HCl. This hydrolyzes the intermediate and protonates the newly formed amine.

-

Extraction and Purification: The mixture is basified (e.g., with NH₄OH) to deprotonate the amine, allowing for its extraction into an organic solvent like diethyl ether.

-

Salt Formation and Isolation: The combined organic layers are washed, dried, and then acidified with a solution of HCl in an organic solvent (e.g., ethyl acetate). This precipitates the desired this compound, which is then isolated by concentrating the solution under reduced pressure.[8]

This multi-step protocol is a self-validating system; the specific temperatures, reagents, and extraction steps are all designed to maximize yield and purity by controlling reactivity and facilitating separation.

Core Application: Synthesis of Lidocaine

The most prominent application of 2,6-dimethylaniline is in the synthesis of the local anesthetic Lidocaine.[3][10] This two-step process is a classic example of amine acylation followed by nucleophilic substitution and is frequently performed in introductory organic chemistry labs.[10]

Diagram: Two-Step Synthesis of Lidocaine

Caption: Synthetic pathway from 2,6-dimethylaniline to Lidocaine.

Experimental Protocol: Synthesis of Lidocaine[3][11][12]

-

Part 1: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate)

-

Reaction Setup: Dissolve 2,6-dimethylaniline in a solvent like glacial acetic acid.[11]

-

Acylation: Add chloroacetyl chloride to the solution. This is a highly reactive acid chloride that readily acylates the nucleophilic amine.[11][12] The reaction is typically exothermic.

-

Buffering (Critical Step): Sodium acetate is often added to the reaction mixture.[3] Causality: The acylation reaction produces HCl as a byproduct. This HCl can protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction. Sodium acetate acts as a base to neutralize the generated HCl, ensuring the aniline remains available for acylation.[12]

-

Isolation: The intermediate product, α-chloro-2,6-dimethylacetanilide, precipitates from the solution and is isolated via vacuum filtration.[13]

-

-

Part 2: Synthesis of Lidocaine (Final Product)

-

Reaction Setup: Suspend the intermediate from Part 1 in a suitable solvent such as toluene.[3]

-

Nucleophilic Substitution: Add an excess of diethylamine and reflux the mixture.[3] The diethylamine acts as a nucleophile, displacing the chloride atom in an Sₙ2 reaction. The carbonyl group adjacent to the C-Cl bond facilitates this displacement.[11]

-

Work-up: After cooling, the byproduct (diethylammonium chloride) is filtered off. The toluene filtrate, containing the lidocaine free base, is washed with water to remove any remaining water-soluble impurities.[3]

-

Isolation: The toluene is removed via distillation or rotary evaporation to yield crude lidocaine.[3] For pharmaceutical use, this would be followed by conversion to its hydrochloride salt for enhanced water solubility and purification by recrystallization.[13]

-

Modern Analytical Methodologies

Ensuring the purity of this compound and quantifying it in various matrices requires robust and validated analytical methods. The choice of technique depends on the required sensitivity and the sample matrix.[14]

Comparative Overview of Techniques

| Technique | Common Use | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |

| UPLC-UV | Purity testing, separation of isomers, quantification in raw materials | 0.007 µg/mL | 0.02 µg/mL | [14][15] |

| HPLC-ED | Trace analysis of impurities in pharmaceutical preparations | 0.8 ng/mL | 1.5 ng/mL | [14][16] |

| GC-MS | Identification of volatile impurities, analysis in environmental samples | 0.20 ppb (in milk) | Not Specified | [1][14] |

Validated Protocol: RP-UPLC for Purity and Isomer Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution over traditional HPLC, making it ideal for quality control.

Protocol: Isocratic RP-UPLC Method[15]

-

Objective: To separate and quantify 2,6-dimethylaniline from its positional isomers and related impurities.

-

Instrumentation & Column: An Acquity UPLC system with a CSH Phenyl Hexyl column (100 mm × 2.1 mm, 1.7 µm). Rationale: The phenyl-hexyl stationary phase provides unique selectivity for aromatic compounds and their isomers, which is critical for this analysis.

-

Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile in an 86:14 (v/v) ratio. The isocratic elution simplifies the method and improves reproducibility.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape.

-

Detection: UV detector set to 210 nm.

-

Sample Preparation: Prepare a stock solution by dissolving the sample in a 50:50 acetonitrile/water mixture. Perform serial dilutions to achieve a final concentration within the method's linear range. Filter the final solution through a 0.45 µm filter before injection.

-

Validation: This method has been validated according to ICH guidelines, demonstrating robustness, with resolution (Rs) between isomers >1.5.[15]

Safety, Toxicology, and Handling

As with all aromatic amines, 2,6-Dimethylaniline and its hydrochloride salt must be handled with appropriate care.

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][17]

-

Personal Protection: Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and tightly fitting safety goggles.[4][18]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Contaminated clothing should be laundered separately before reuse.[4][17]

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and halogens.[4]

Toxicological Profile

-

Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[19][20] The oral LD50 in rats for the free base is approximately 840 mg/kg.[1][19]

-

Carcinogenicity: 2,6-Dimethylaniline is classified by IARC as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals.[4][21] The state of California lists it as a chemical known to cause cancer.[18]

-

Metabolism and Health Effects: In humans, 2,6-dimethylaniline is a known metabolite of drugs like lidocaine.[1][21][22] It can form adducts with hemoglobin, and exposure can lead to methemoglobinemia.[21][22]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][18]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[4]

References

- Lidocaine. (n.d.). IS MUNI.

- 2,6-Dimethylaniline. (n.d.). PubChem.

- Synthesis of Lidocaine. (n.d.). University of Missouri-St. Louis.

- Safety data sheet. (2023). CPAChem.

- 2,6-Dimethylaniline (2,6-Xylidine). (1993). IARC Publications.

- The Preparation of Lidocaine. (1983). Journal of Chemical Education.

- Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia.

- 2,6-DIMETHYLANILINE (2,6-XYLIDINE). (1993). NCBI Bookshelf.

- Lidocaine Synthesis Lab. (n.d.). EduBirdie.

- The 2-Step Synthesis of Lidocaine. (n.d.). Course Hero.

- Safety Data Sheet: 2,6-Dimethylaniline. (n.d.). Carl ROTH.

- 2,6-Dimethylaniline (T3D4218). (n.d.). T3DB.

- Process for the preparation of 4-chloro-2,6-dialkylanilines. (1983). Google Patents.

- Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com.

- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002). PubMed.

- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002). ResearchGate.

- Chemical process for forming 2,6-dimethylaniline. (1976). Google Patents.

Sources

- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. is.muni.cz [is.muni.cz]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound(21436-98-6) 1H NMR [m.chemicalbook.com]

- 6. This compound(21436-98-6) IR Spectrum [m.chemicalbook.com]

- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 21436-98-6 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cerritos.edu [cerritos.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]

- 16. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cpachem.com [cpachem.com]

- 20. fishersci.com [fishersci.com]

- 21. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. publications.iarc.who.int [publications.iarc.who.int]

2,6-Dimethylaniline hydrochloride molecular weight

An In-Depth Technical Guide to 2,6-Dimethylaniline Hydrochloride for Advanced Research and Pharmaceutical Development

Introduction

This compound (CAS No: 21436-98-6), also known as 2,6-xylidine hydrochloride, is a critical chemical intermediate with significant applications across the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its structural properties, particularly the steric hindrance provided by the two ortho-methyl groups, dictate its unique reactivity and make it an indispensable building block for complex organic synthesis. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, synthesis pathways, key applications, analytical quality control methodologies, and essential safety protocols.

Part 1: Physicochemical Properties and Molecular Structure

This compound is the salt form of the aromatic amine 2,6-dimethylaniline. The hydrochloride form enhances stability and solubility in certain solvents, making it suitable for various reaction conditions.[1][3] The presence of the amine group makes the parent compound a weak base, which readily reacts with hydrochloric acid to form this stable, crystalline salt.[4]

The core molecular structure features an aniline ring substituted with two methyl groups at positions 2 and 6. This ortho-substitution sterically hinders the amino group, influencing its nucleophilicity and the regioselectivity of subsequent reactions, a property that is extensively exploited in targeted synthesis.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 157.64 g/mol | [1][5][6] |

| Chemical Formula | C₈H₁₂ClN | [1][5] |

| CAS Number | 21436-98-6 | [1][2][5] |

| Appearance | White to pale brown powder or crystals | [1][3] |

| Melting Point | 275 °C | [1] |

| Synonyms | 2,6-Xylidine Hydrochloride, 2,6-Dimethylbenzenamine hydrochloride | [2][5] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [1][3] |

| InChI Key | QNWMFJDRMZWZNN-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Manufacturing Insights

The industrial production of 2,6-dimethylaniline, the precursor to the hydrochloride salt, is typically achieved through multi-step chemical processes. A foundational method involves the nitration of m-xylene followed by the catalytic reduction of the resulting nitroaromatic compound.[1] An alternative and efficient route is the direct amination of 2,6-dimethylphenol at high temperatures and pressures in the presence of a suitable catalyst.[1][7]

Caption: A common industrial synthesis route to this compound.

Experimental Protocol: Conversion of 2,6-Dimethylaniline to its Hydrochloride Salt

This protocol details the final step in the synthesis, converting the free base into its stable hydrochloride salt. This procedure is fundamental for purification and preparation for subsequent reactions.

Materials:

-

2,6-Dimethylaniline (free base)

-

Diethyl ether (or ethyl acetate), anhydrous

-

Hydrochloric acid (3 M solution in ethyl acetate or gaseous HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the purified 2,6-dimethylaniline free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask.[8]

-

Drying: Add anhydrous MgSO₄ to the solution to remove any residual water. Stir for 15-20 minutes.

-

Filtration: Filter the solution to remove the MgSO₄.

-

Acidification: While stirring the filtrate at room temperature, slowly add a 3 M solution of HCl in ethyl acetate dropwise.[8] Alternatively, bubble dry HCl gas through the solution.

-

Precipitation: The this compound will precipitate as a white solid.[9] Continue adding the acid until no further precipitation is observed.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the final product under vacuum to yield pure this compound.

Part 3: Core Applications in Pharmaceutical and Chemical Industries

The primary importance of this compound lies in its role as a key starting material for a wide range of high-value chemicals.

Pharmaceutical Synthesis: It is a vital precursor in the synthesis of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine.[1][10] The synthesis of lidocaine, for example, involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[1]

Caption: Role of 2,6-Dimethylaniline in the synthesis of Lidocaine.

Agrochemicals: In the agrochemical industry, 2,6-dimethylaniline is used to produce high-efficiency fungicides like metalaxyl and furalaxyl, as well as selective herbicides such as metazachlor.[1][3]

Materials Science: The compound is also a precursor for producing 2,6-dimethylphenyl isocyanate through phosgenation.[5][11] This isocyanate is a monomer used in the synthesis of specialized polyurethanes and other polymers.[1]

Part 4: Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical and other high-purity applications. High-Performance Liquid Chromatography (HPLC) is the predominant method for its analysis.[1]

Experimental Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol describes a validated HPLC method for the quantitative analysis of this compound, adapted from established analytical research.[1]

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 Hypersil BDS column (or equivalent)

-

Mobile Phase: Briton-Robinson buffer (pH 7), methanol, and acetonitrile in a 40:45:15 (v/v/v) ratio[1]

-

This compound reference standard

-

Sample for analysis

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer, methanol, and acetonitrile in the specified ratio. Degas the solution using sonication or vacuum filtration.

-

Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve.

Caption: Standard workflow for HPLC-based quality control analysis.

Part 5: Safety, Handling, and Storage

Safe handling of this compound is paramount due to the hazardous nature of its parent compound, 2,6-dimethylaniline, which is classified as harmful and a suspected carcinogen.[12][13][14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or protective clothing to prevent skin contact.[15][16]

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][16] If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[15]

Handling and Storage:

-

Avoid formation of dust and aerosols.[16]

-

Keep away from heat, sparks, and open flames.[15]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Incompatible with strong oxidizing agents, acids, and acid chlorides.[12][15]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15][16]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[16]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

This compound is a cornerstone of modern organic synthesis, enabling the production of essential pharmaceuticals, effective agrochemicals, and advanced materials. Its unique structure and reactivity present distinct advantages for chemical design. A thorough understanding of its properties, synthesis, analytical validation, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- cas 21436-98-6 | this compound. (n.d.). Henan Alfa Chemical Co., Ltd.

- This compound. (n.d.). Stenutz.

- 2,6-Dimethylaniline. (n.d.). PubChem.

- The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet: 2,6-Dimethylaniline. (n.d.). Carl ROTH.

- Chemical process for forming 2,6-dimethylaniline. (n.d.). Google Patents.

- SOME CHEMISTRY OF 2,6-DIETHYLANILINE. (n.d.). Canadian Science Publishing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 21436-98-6 | TCI AMERICA [tcichemicals.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2,6-二甲基苯胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 21436-98-6 [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 2,6-Dimethylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 2,6-dimethylaniline hydrochloride (C₈H₁₂ClN), a critical starting material and impurity in the pharmaceutical and chemical industries.[1][2][3] Moving beyond a simple recitation of techniques, this document details the strategic integration of foundational analysis with advanced spectroscopic and crystallographic methods. We will explore the causality behind experimental choices, demonstrating how a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), builds a self-validating system of evidence. The guide culminates with the gold-standard confirmation by Single-Crystal X-ray Diffraction, providing an authoritative and holistic view of the molecule's three-dimensional structure. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals to ensure accurate and reliable characterization.

Introduction: The Imperative for Unambiguous Characterization

2,6-Dimethylaniline, also known as 2,6-xylidine, is a vital chemical intermediate. It serves as a cornerstone in the synthesis of numerous local anesthetics, including lidocaine, bupivacaine, and mepivacaine, as well as various pesticides and herbicides.[1][3][4] Given its role as a key building block and a potential drug metabolite, its hydrochloride salt must be rigorously characterized.[1][5] An error in the identity or purity of this starting material can have profound consequences on the safety and efficacy of the final product.

Foundational Analysis: Establishing the Molecular Blueprint

Before employing sophisticated spectroscopic techniques, foundational analyses provide the elemental composition and basic physical constants. These initial data points are crucial for validating the subsequent, more complex, instrumental results.

Elemental Analysis

The first step is to determine the empirical formula. For this compound (C₈H₁₂ClN), combustion analysis should yield mass percentages of Carbon, Hydrogen, and Nitrogen that align with the theoretical values.

Theoretical Composition (C₈H₁₂ClN, MW: 157.64 g/mol ):

-

Carbon: 60.95%

-

Hydrogen: 7.67%

-

Chlorine: 22.49%

-

Nitrogen: 8.88%

A significant deviation from these values would indicate the presence of impurities, residual solvent, or an incorrect molecular formula, necessitating further purification or investigation before proceeding.

Physicochemical Properties

Basic physical properties serve as a quick and simple check for identity and purity.

-

Appearance: The compound should appear as a white to pale brown powder or crystals.[1][2]

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is approximately 275 °C.[1][2] A broad melting range would suggest impurities.

-

Solubility: Practical knowledge of solubility (e.g., slightly soluble in methanol and DMSO) is essential for preparing samples for spectroscopic analysis.[2]

Spectroscopic Interrogation: A Multi-Modal Approach

With the foundational data established, we proceed to spectroscopic analysis. Each technique provides a unique piece of the structural puzzle. The synergy between these methods is key to a robust elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the hydrochloride salt, we expect to see characteristic bands for the ammonium group (-NH₃⁺) and the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~2800-3200 | N-H (in -NH₃⁺) | Symmetrical and Asymmetrical Stretching |

| ~3000-3100 | C-H (Aromatic) | Stretching |

| ~2850-2960 | C-H (Methyl) | Stretching |

| ~1600 & ~1470 | C=C (Aromatic) | Ring Stretching |

| ~1500-1600 | N-H (in -NH₃⁺) | Bending (Scissoring) |

| ~770 | C-H (Aromatic) | Out-of-plane Bending (indicative of 1,2,3-trisubstitution) |

The presence of the broad N-H stretching bands for the ammonium salt is a key differentiator from the free base (2,6-dimethylaniline), which would show sharper N-H stretches for a primary amine.[6][7]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the molecule, serving as a critical checkpoint. For the hydrochloride salt, it is common to observe the mass of the free base after the loss of HCl. Using a technique like Electrospray Ionization (ESI) in positive ion mode, we expect to see the protonated free base.

-

Exact Mass (Free Base): 121.08915 u

-

Expected Ion [M+H]⁺: m/z 122.09698

The fragmentation pattern in Electron Ionization (EI) MS can further support the structure. For 2,6-dimethylaniline, the molecular ion (M⁺) at m/z 121 is prominent.[5][8] A characteristic major fragment is observed at m/z 106, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a highly stable benzylic-type cation.[5] This fragmentation pattern is consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of the substitution pattern and chemical environment of each atom.

The ¹H NMR spectrum is characterized by its simplicity and symmetry. Due to the symmetrical substitution on the aromatic ring, we expect to see three distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.2-7.4 | Triplet | 1H | H4 (para) | Aromatic proton coupled to two equivalent ortho protons (H3, H5). |

| ~7.1-7.3 | Doublet | 2H | H3, H5 (meta) | Aromatic protons coupled to the para proton (H4). |

| ~2.3-2.5 | Singlet | 6H | -CH₃ | Two equivalent methyl groups with no adjacent protons to couple with. |

| Broad Singlet | 3H | -NH₃⁺ | Ammonium protons, often broad and may exchange with solvent. |

Note: Chemical shifts are solvent-dependent. The presence of the acidic ammonium proton can influence the shifts of nearby aromatic protons.

The ¹³C NMR spectrum further confirms the molecular symmetry, showing only four distinct carbon signals.

Table 2: Typical ¹³C NMR Data for 2,6-Dimethylaniline Moiety [1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~129-131 | C4 | Aromatic CH carbon. |

| ~127-129 | C3, C5 | Two equivalent aromatic CH carbons. |

| ~125-127 | C1 | Aromatic carbon attached to the ammonium group. |

| ~118-122 | C2, C6 | Two equivalent aromatic carbons attached to methyl groups. |

| ~17-19 | -CH₃ | Two equivalent methyl carbons. |

Note: Data is often reported for the free base in CDCl₃.[1] The protonation to the hydrochloride salt in a solvent like D₂O or DMSO-d₆ will cause slight shifts in these values, but the pattern of four signals remains the key diagnostic feature.

Integrated Data Synthesis & Final Confirmation

The true power of this multi-technique approach lies in the integration of all data points. Each result must be consistent with the others to build an unshakeable structural assignment.

-

Elemental Analysis provides the empirical formula: C₈H₁₂ClN.

-

Mass Spectrometry confirms the molecular weight of the cation (122.09 g/mol for [C₈H₁₁N+H]⁺), which matches the empirical formula.

-

IR Spectroscopy identifies the key functional groups: an ammonium salt, an aromatic ring, and alkyl C-H bonds.

-

¹H and ¹³C NMR data confirm the 1,2,3-trisubstituted aromatic ring pattern, the presence of two equivalent methyl groups, and the overall molecular symmetry.

The convergence of this data provides overwhelming evidence for the structure of this compound.

Logical Workflow for Structure Elucidation

Caption: Convergent workflow for structure confirmation.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of spectroscopic methods provides near-certainty, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and crystal packing information.

The workflow involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, and solving the structure. The resulting electron density map reveals the positions of all non-hydrogen atoms, confirming the connectivity and stereochemistry absolutely. This method stands as the definitive gold standard for molecular structure determination.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum to the residual solvent peak or the internal standard. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation in 2D spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify characteristic absorption bands and compare them to reference libraries or theoretical values.

Mass Spectrometry (MS)

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Analysis: Identify the [M+H]⁺ ion and compare its measured m/z value to the theoretical value calculated from the molecular formula. Analyze any observed fragment ions to further support the structure.

Molecular Structure and Key NMR Correlations

Caption: Structure with key NMR correlations.

References

- Benchchem. (n.d.). This compound | 21436-98-6.

- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylaniline. PubChem Compound Database.

- ChemBK. (n.d.). 2,6-Dimethylaniline.

- International Agency for Research on Cancer. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon: IARC.

- Stenutz, R. (n.d.). This compound.

- Woolf, E., & Tufekcic, S. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B, 1092, 420-427.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 21436-98-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(21436-98-6) IR Spectrum [chemicalbook.com]

- 7. 2,6-Dimethylaniline(87-62-7) IR Spectrum [m.chemicalbook.com]

- 8. 2,6-Dimethylaniline(87-62-7) MS spectrum [chemicalbook.com]

Navigating the Solubility Landscape of 2,6-Dimethylaniline Hydrochloride: A Technical Guide for Researchers

Foreword: Beyond the Data Sheet – A Practical Perspective on Solubility

In the realm of pharmaceutical development and organic synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a critical cornerstone for process development, formulation design, and ultimately, therapeutic efficacy. 2,6-Dimethylaniline hydrochloride, a key building block for numerous local anesthetics and other active pharmaceutical ingredients (APIs), presents a solubility profile that warrants a detailed and nuanced exploration.[1] This guide moves beyond simple data points to provide a deeper understanding of the physicochemical principles governing its solubility in various organic solvents. We will delve into the "why" behind the observed solubility phenomena, offering field-proven insights to empower researchers in their experimental design and problem-solving endeavors.

Unveiling the Molecular Identity: Physicochemical Properties of 2,6-Dimethylaniline and Its Hydrochloride Salt

To comprehend the solubility of this compound, we must first appreciate its molecular architecture and that of its parent free base. The presence of the hydrochloride salt dramatically alters the compound's properties, shifting it from a lipophilic organic amine to a more polar, ionic species.

Table 1: Comparative Physicochemical Properties [1][2][3]

| Property | 2,6-Dimethylaniline (Free Base) | This compound |

| Molecular Formula | C₈H₁₁N | C₈H₁₂ClN |

| Molar Mass | 121.18 g/mol | 157.64 g/mol |

| Appearance | Colorless to pale yellow liquid | White to pale brown powder or crystals |

| Melting Point | 10-12 °C | ~275 °C |

| Boiling Point | 216 °C | Not applicable |

| pKa | 3.89 (of the conjugate acid) | Not applicable |

| LogP | 1.84 | Lower (expected due to ionic nature) |

The key takeaway from this comparison is the transformation from a low-melting, liquid free base to a high-melting, crystalline hydrochloride salt. This transition from a molecular solid to an ionic lattice has profound implications for its interaction with solvents.

The "Like Dissolves Like" Principle Revisited: A Deeper Dive into Solute-Solvent Interactions

The adage "like dissolves like" provides a useful starting point, but for an ionic compound like this compound, a more sophisticated analysis is required. The dissolution process involves the dissociation of the ionic lattice and the solvation of the resulting 2,6-dimethylanilinium cation and chloride anion.

The solubility will be dictated by a delicate balance of intermolecular forces:

-

Ion-Dipole Interactions: Polar solvents with strong dipoles can effectively solvate the cation and anion, overcoming the lattice energy of the salt.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can act as hydrogen bond donors to the chloride anion and acceptors for the N-H protons of the anilinium cation.

-

Van der Waals Forces: While weaker, these forces, particularly dipole-induced dipole and London dispersion forces, contribute to the overall solvation energy, especially in less polar solvents.

The steric hindrance provided by the two methyl groups ortho to the amine functionality can also influence how solvent molecules approach and solvate the charged center.

Caption: Key factors influencing the solubility of this compound.

A Survey of Solubility: Quantitative and Qualitative Data in Common Organic Solvents

While extensive quantitative solubility data for this compound is not widely published, a combination of available data and qualitative observations provides a valuable guide for solvent selection.

Table 2: Quantitative Solubility of this compound [4]

| Solvent | Chemical Class | Solubility (mg/mL) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 16 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 12 |

| Ethanol | Polar Protic | 5 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | 5 |

Qualitative Solubility Observations:

-

Methanol: Soluble, particularly with sonication.[1][5] The high polarity and hydrogen bonding capabilities of methanol suggest good solubility.

-

Water: The free base is only slightly soluble in water (7.5 g/L at 20°C).[6] The hydrochloride salt is expected to have significantly higher aqueous solubility.

-

Non-polar Aprotic Solvents (e.g., Toluene, Hexane): Expected to be poorly soluble. The high polarity of the salt is incompatible with the non-polar nature of these solvents.

-

Moderately Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Likely to exhibit low to moderate solubility. While these solvents have a dipole moment, their ability to solvate the dissociated ions is limited compared to more polar or protic solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section provides a detailed, field-tested protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic (equilibrium) solubility.[7][8][9][10]

Materials:

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Protocol:

-

Preparation: Add an excess of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume or mass of the saturated solution with a suitable diluent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

Caption: Workflow for the shake-flask solubility determination method.

HPLC-UV Method for Quantification

A robust and reliable analytical method is essential for accurate solubility determination. A reversed-phase HPLC-UV method is well-suited for this purpose.[11][12][13][14]

Table 3: Recommended HPLC-UV Parameters

| Parameter | Recommended Condition | Rationale |

| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector | Widely available and provides reliable performance. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Offers good retention and separation for aromatic amines. |

| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) | Buffered mobile phase ensures consistent peak shape and retention time. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier for reversed-phase chromatography. |

| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (Re-equilibration) | Allows for efficient elution and separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 240 nm | Provides good sensitivity for the analyte. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures compatibility with the mobile phase and good peak shape. |

Method Validation:

For the highest level of trustworthiness, the analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Practical Implications and Troubleshooting

-

Hygroscopicity: this compound is hygroscopic.[5] It is essential to store the compound in a desiccator and handle it in a low-humidity environment to prevent water absorption, which can affect its apparent solubility.

-

pH Effects: For protic or aqueous solvents, the pH can have a significant impact on the solubility of an amine hydrochloride. While the salt is already protonated, extreme pH values can shift the equilibrium.

-

Temperature Sensitivity: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used, if possible.

Conclusion: An Integrated Approach to Solubility

The solubility of this compound in organic solvents is a multifaceted property governed by the interplay of its ionic nature and the characteristics of the solvent. This guide has provided a framework for understanding and experimentally determining this critical parameter. By combining a theoretical understanding of solute-solvent interactions with robust, self-validating experimental protocols, researchers can confidently navigate the solubility landscape of this important pharmaceutical intermediate. The data and methodologies presented herein serve as a valuable resource for scientists and professionals in drug development, enabling more informed decisions in process chemistry and formulation science.

References

- USP-NF. (2016). <1236> Solubility Measurements.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ChemBK. (n.d.). 2,6-Dimethylaniline.

- Quora. (2017). Why is aniline soluble in hydrochloric acid?.

- Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- PubMed. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.

- ResearchGate. (2014). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte.

- SciSpace. (n.d.). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX.

- PubChem. (n.d.). 2,6-Dimethylaniline.

- ResearchGate. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.

- ResearchGate. (2014). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.

- Semantic Scholar. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.

- ResearchGate. (2009). Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained Part 1. 3‐Chloroaniline.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- Semantic Scholar. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.

- Henan Alfa Chemical Co., Ltd. (n.d.). cas 21436-98-6 | this compound.

- ACS Publications. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.

- ResearchGate. (2010). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 2,6-Dimethylaniline = 98 21436-98-6 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]

2,6-Dimethylaniline hydrochloride melting point

An In-depth Technical Guide to the Melting Point of 2,6-Dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point is a critical physicochemical parameter that serves as a primary indicator of a substance's purity and identity. For this compound, a key intermediate in the synthesis of pharmaceuticals like Lidocaine, an accurate and reproducible melting point determination is paramount for quality control and regulatory compliance. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of measuring the melting point of this compound. It moves beyond a simple procedural outline to delve into the underlying principles, factors influencing measurement accuracy, and advanced analytical considerations. Authored from the perspective of a Senior Application Scientist, this document synthesizes established methodologies with field-proven insights to equip researchers with the expertise needed for reliable and precise thermal analysis.

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical development and organic synthesis, the melting point is more than a mere physical constant; it is a sentinel of sample integrity. A pure, crystalline organic compound, in theory, melts at a single, sharp temperature. However, in practice, melting occurs over a narrow range of 1-2°C.[1] Any deviation from the established reference value, particularly a depression or broadening of the melting range, strongly indicates the presence of impurities.[2]

This compound (C₈H₁₂ClN) is a vital building block in chemical synthesis, notably in the production of local anesthetics such as lidocaine, bupivacaine, and mepivacaine.[3] Its purity is directly correlated to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the precise determination of its melting point is a foundational step in its characterization and quality assessment. This guide will provide the necessary protocols and theoretical grounding to perform this analysis with the highest degree of scientific rigor.

Physicochemical & Thermal Properties of this compound

A review of scientific literature and supplier data reveals a notable variance in the reported melting point of this compound. This highlights the critical importance of standardized methodology and an understanding of the factors that can cause such discrepancies.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClN | [4] |

| Molecular Weight | 157.64 g/mol | [4] |

| Appearance | White to light brown powder or crystals | [5] |

| CAS Number | 21436-98-6 | [6] |

| Reported Melting Point | 275 °C | [4][5] |

| 206-208 °C (dec.) | ||

| 225 °C (dec.) | ||

| 188 °C | [7] |

The notation "(dec.)" indicates that the substance decomposes at or near its melting point. This is a critical observation, as decomposition can be mistaken for melting and is often dependent on the heating rate.

Causality: Critical Factors Influencing Melting Point Determination